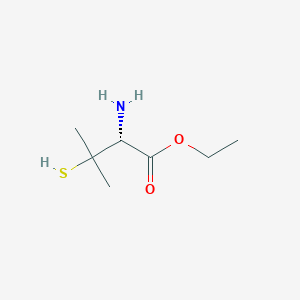
Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate
説明
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoate ester
特性
CAS番号 |
210281-90-6; 93700-41-5 |
|---|---|
分子式 |
C7H15NO2S |
分子量 |
177.26 |
IUPAC名 |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-4-10-6(9)5(8)7(2,3)11/h5,11H,4,8H2,1-3H3/t5-/m1/s1 |
InChIキー |
BIGXCCFRDGBPJN-RXMQYKEDSA-N |
SMILES |
CCOC(=O)C(C(C)(C)S)N |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-amino-3-mercapto-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acyl chlorides or acid anhydrides in the presence of an alcohol. For example, ®-2-amino-3-mercapto-3-methylbutanoyl chloride can be reacted with ethanol to form the desired ester. This reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-amino-3-mercapto-3-methylbutanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its amino and mercapto groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl ®-2-amino-3-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
類似化合物との比較
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be compared with similar compounds such as:
Ethyl ®-2-amino-3-hydroxy-3-methylbutanoate: Similar structure but with a hydroxy group instead of a mercapto group.
Ethyl ®-2-amino-3-mercapto-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


